molecular formula C21H25FN4O4S B5025805 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine

1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine

Cat. No.: B5025805
M. Wt: 448.5 g/mol
InChI Key: GZUCTDNBHPANBH-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and a fluorinated nitrophenyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c22-18-15-21(26(27)28)20(16-19(18)23-9-5-2-6-10-23)24-11-13-25(14-12-24)31(29,30)17-7-3-1-4-8-17/h1,3-4,7-8,15-16H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCTDNBHPANBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Piperazine Ring Formation: Cyclization to form the piperazine ring.

    Sulfonylation: Introduction of the benzenesulfonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles for aromatic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)piperazine
  • 1-(Benzenesulfonyl)-4-(4-fluoro-2-aminophenyl)piperazine

Uniqueness

The presence of the fluorine atom and the nitro group in 1-(Benzenesulfonyl)-4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazine may confer unique properties, such as increased metabolic stability or specific binding interactions, compared to similar compounds.

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